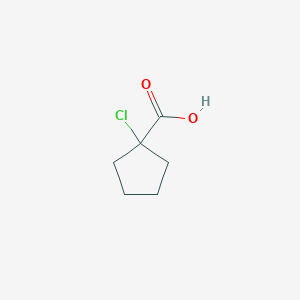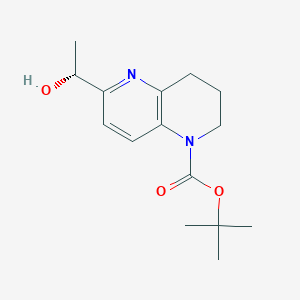
2-Acetamido-2-hept-6-enyl-propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-hept-6-enyl-propanedioic acid is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.29 g/mol . This compound is characterized by its unique structure, which includes an acetamido group, a hept-6-enyl chain, and a propanedioic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-hept-6-enyl-propanedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hept-6-enyl Chain: The hept-6-enyl chain can be synthesized through a series of reactions, including alkylation and reduction.
Introduction of the Acetamido Group: The acetamido group is introduced through an acetylation reaction, where an amine group reacts with acetic anhydride.
Formation of the Propanedioic Acid Moiety: The propanedioic acid moiety is typically introduced through a malonic ester synthesis, followed by hydrolysis and decarboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-hept-6-enyl-propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides (Cl-, Br-), hydroxyl groups (OH-)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Acetamido-2-hept-6-enyl-propanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-hept-6-enyl-propanedioic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the hept-6-enyl chain and propanedioic acid moiety can interact with hydrophobic and polar regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Acetamido-2-hept-6-enyl-propanedioic acid can be compared with other similar compounds, such as:
2-Acetamido-2-hept-6-enyl-succinic acid: Similar structure but with a succinic acid moiety instead of propanedioic acid.
2-Acetamido-2-hept-6-enyl-malonate: Contains a malonate group instead of propanedioic acid.
2-Acetamido-2-hept-6-enyl-glutaric acid: Features a glutaric acid moiety instead of propanedioic acid.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-acetamido-2-hept-6-enylpropanedioic acid |
InChI |
InChI=1S/C12H19NO5/c1-3-4-5-6-7-8-12(10(15)16,11(17)18)13-9(2)14/h3H,1,4-8H2,2H3,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
AGGJGFVTXARKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCCCC=C)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


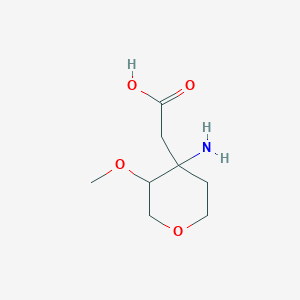
![3-Morpholinospiro[3.3]heptan-1-amine](/img/structure/B13323865.png)
![4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13323875.png)
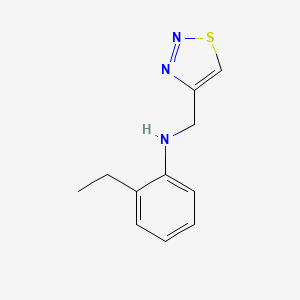


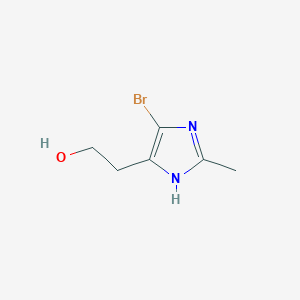

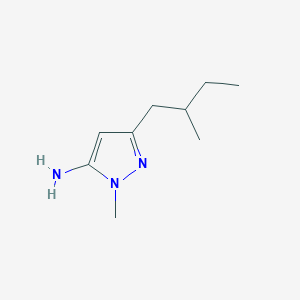
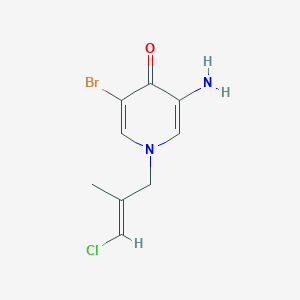
amine](/img/structure/B13323906.png)
